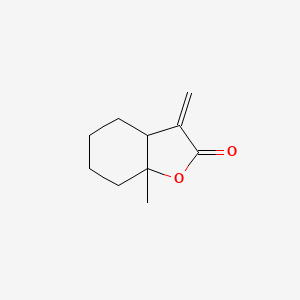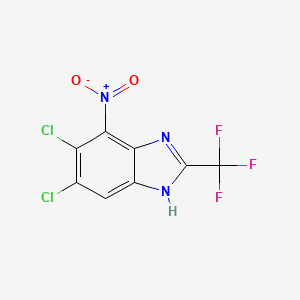![molecular formula C15H9N3O3 B13777096 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione is a complex organic compound with the molecular formula C15H9N3O3 . It contains a total of 30 atoms, including 9 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl and amide groups .
Vorbereitungsmethoden
The synthesis of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves several steps, typically starting with the formation of the core anthracene structure. The synthetic routes often include:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl and amide groups through specific reagents and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the aromatic rings and functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Wirkmechanismus
The mechanism of action of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione can be compared with similar compounds such as:
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-: Another complex aromatic compound with similar structural features.
Other Anthracene Derivatives: Compounds with similar core structures but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H9N3O3 |
|---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
16-hydroxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaene-9,11-dione |
InChI |
InChI=1S/C15H9N3O3/c19-10-6-3-7-18-13(10)17-12-8-4-1-2-5-9(8)16-14(20)11(12)15(18)21/h1-7,19H,(H,16,20) |
InChI-Schlüssel |
VZNUBSHDBLWKFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)C(=O)N4C=CC=C(C4=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)



![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)



